molecular formula C17H14O3 B15280302 3-Ethoxy-2-phenyl-4H-chromen-4-one

3-Ethoxy-2-phenyl-4H-chromen-4-one

Cat. No.: B15280302
M. Wt: 266.29 g/mol
InChI Key: VNIFFNQWDXJTQJ-UHFFFAOYSA-N
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Description

3-Ethoxy-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative based on the 4H-chromen-4-one (chromone) scaffold. Its structure features a phenyl group at position 2 and an ethoxy substituent at position 3. Chromones are recognized for their biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .

Synthesis: The compound is synthesized via alkylation of 3-hydroxy-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (compound 4 in ) using ethyl halide in the presence of THF and NaOH. The reaction yields 31–40%, with purification by ethanol recrystallization .

Properties

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

3-ethoxy-2-phenylchromen-4-one

InChI

InChI=1S/C17H14O3/c1-2-19-17-15(18)13-10-6-7-11-14(13)20-16(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

VNIFFNQWDXJTQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate chalcones. One common method is the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the corresponding chalcone, which is then cyclized using an acid catalyst to yield the desired chromone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the chromone to its corresponding dihydrochromone.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinones

    Reduction: Dihydrochromones

    Substitution: Various substituted chromones depending on the reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of chromenones are highly dependent on substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of 4H-Chromen-4-one Derivatives
Compound Name Position 2 Substituent Position 3 Substituent Key Features
3-Ethoxy-2-phenyl-4H-chromen-4-one Phenyl Ethoxy Enhanced lipophilicity; ethoxy reduces hydrogen bonding capacity
3-Hydroxy-2-phenyl-4H-chromen-4-one Phenyl Hydroxy Natural flavonol analog; strong antioxidant activity via H-bond donation
3-Methoxy-2-phenyl-4H-chromen-4-one Phenyl Methoxy Lower lipophilicity than ethoxy; methoxy group improves metabolic stability
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one 4-Methylsulfonylphenyl - Electron-withdrawing sulfonyl group enhances polarity and reactivity
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one 4-Fluorophenyl Hydroxy Fluorine increases electronegativity, improving receptor binding affinity

Physicochemical Properties

Table 2: Physical Data and Spectral Characteristics
Compound Name Melting Point (°C) Yield (%) IR/NMR Key Signals
This compound Not reported 31–40 IR: C-O-C stretch (~1100 cm⁻¹); NMR: Ethoxy CH₃ triplet (~1.3 ppm), CH₂ quartet (~3.5 ppm)
3-Hydroxy-2-phenyl-4H-chromen-4-one 187 (derivative) 78 IR: Broad O-H stretch (~3200 cm⁻¹); NMR: Hydroxy proton (~12 ppm)
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one 187 78 IR: S=O stretches (~1300, 1150 cm⁻¹); NMR: Sulfonyl CH₃ singlet (~3.0 ppm)
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one Not reported Not reported NMR: Fluorine coupling in aromatic region (~7.5 ppm)

Key Findings :

  • 3-Hydroxy derivatives exhibit strong antioxidant and anti-inflammatory activities due to hydrogen bonding and radical scavenging capabilities .
  • Ethoxy and methoxy analogs may show reduced antioxidant activity but improved pharmacokinetic profiles due to increased lipophilicity .
  • Sulfonyl and halogenated derivatives demonstrate enhanced antimicrobial properties, attributed to electron-withdrawing effects improving target interactions .

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